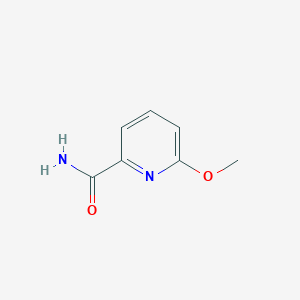

6-Methoxypicolinamide

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

6-methoxypyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-11-6-4-2-3-5(9-6)7(8)10/h2-4H,1H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYSOQIKOUXQYSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60603273 | |

| Record name | 6-Methoxypyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60603273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98276-69-8 | |

| Record name | 6-Methoxypyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60603273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 6 Methoxypicolinamide

Synthetic Approaches to 6-Methoxypicolinamide and its Derivatives

The synthesis of this compound and its analogues relies on established organic chemistry principles, adapted to the specific reactivity of the substituted pyridine (B92270) core. Methodologies range from classical condensation reactions to the construction of complex derivatives through multi-step sequences involving cross-coupling and cyclization strategies.

The formation of the amide bond in picolinamides is a quintessential example of a condensation reaction, where two molecules combine with the loss of a smaller molecule, such as water. wikipedia.orgunizin.org This transformation is central to the synthesis of this compound derivatives. A common strategy involves the activation of a picolinic acid derivative followed by reaction with an amine.

For instance, the synthesis of N-(1H-benzo[d]imidazol-2-yl)-5-bromo-6-methoxypicolinamide, a derivative of this compound, was achieved through a condensation reaction. heteroletters.org In this process, 5-bromo-6-methoxypicolinic acid was coupled with 2-aminobenzimidazole. heteroletters.org The reaction employed 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) as a peptide coupling agent to activate the carboxylic acid, and N,N-Diisopropylethylamine (DIPEA) as a base in a dichloromethane (B109758) (DCM) solvent. heteroletters.org

Table 1: Reagents for Condensation Synthesis of a this compound Derivative heteroletters.org

| Reactant 1 | Reactant 2 | Coupling Agent | Base | Solvent |

|---|---|---|---|---|

| 5-bromo-6-methoxypicolinic acid | 2-aminobenzimidazole | HATU | DIPEA | DCM |

In the synthesis of more complex derivatives, cyclization reactions are often employed to construct the core heterocyclic systems. numberanalytics.com For example, the synthesis of certain naphthyridine-based structures, which can incorporate a picolinamide (B142947) moiety, utilizes an acid-mediated cyclization of 3-aminoisonicotinic acid with ethyl pyruvate (B1213749) as a key step to form the bicyclic core. thno.org

Direct, single-step methods for the synthesis of picolinamides from readily available precursors are highly desirable for efficiency. One such pathway is the direct aminolysis of methyl esters. Research on the aminolysis of methyl picolinate (B1231196) with ammonia (B1221849) demonstrates a straightforward, one-step conversion to the corresponding picolinamide. rsc.org This reaction can be effectively carried out in a sealed vessel using a microwave reactor, which significantly accelerates the process. rsc.org This method provides a direct route to the picolinamide functional group from its ester analogue. rsc.org

Optimizing reagents and reaction conditions is critical for maximizing yield, purity, and efficiency. The aminolysis of methyl esters, for example, has been subjected to optimization studies. rsc.org In the microwave-assisted synthesis of picolinamide from methyl picolinate and methanolic ammonia, factors such as temperature and reaction time were optimized. rsc.org The study found that a temperature of 130 °C for 10 minutes provided an effective conversion. rsc.org Bayesian optimization has been used as a tool to efficiently explore reaction parameters and identify optimal conditions in related systems. rsc.org

Table 2: Optimization of Microwave-Assisted Aminolysis rsc.org

| Substrate | Reagent | Method | Temperature (°C) | Time (min) |

|---|---|---|---|---|

| Methyl picolinate | Ammonia in MeOH (7 N) | Microwave Synthesis | 130 | 10 |

In the synthesis of more complex derivatives, optimization can involve screening different catalysts and additives. For instance, in a rhodium-catalyzed olefination of a picolinamide, copper(II) acetate (B1210297) was identified as an effective additive, while other additives like silver(I) carbonate or zinc(II) acetate were found to be less effective. nih.gov

Achieving high yield and purity is a primary goal in synthetic chemistry. In the synthesis of this compound derivatives, reported yields and purification methods vary depending on the specific reaction and complexity of the target molecule.

For the HATU-mediated condensation to form N-(1H-benzo[d]imidazol-2-yl)-5-bromo-6-methoxypicolinamide, a yield of 68% was reported, with a final purity of 98.9% as determined by UPLC. heteroletters.org Purification is often achieved using chromatographic techniques. In the synthesis of various picolinamide derivatives, purification by silica (B1680970) flash column chromatography is a common method to isolate the desired product from reaction byproducts and unreacted starting materials. thno.orgbiorxiv.org Following chromatography, recrystallization from a suitable solvent, such as ethanol (B145695) or isopropanol, can be employed to obtain the final product in high purity. rsc.org

Table 3: Reported Yields and Purification Methods for this compound Derivatives

| Derivative Type | Reaction Step | Yield (%) | Purification Method | Reference |

|---|---|---|---|---|

| N-benzimidazolyl picolinamide | Condensation | 68 | Column Chromatography | heteroletters.org |

| Substituted pyridyl propanoate | Suzuki Coupling | 47.8 | Silica Flash Column Chromatography | biorxiv.org |

| Naphthyridine carboxylate | Cyclization | 64 | Flash Chromatography | thno.org |

| Picolinamide | Aminolysis | Not specified | Recrystallization | rsc.org |

Reagent and Reaction Condition Optimization

Chemical Reactivity and Functional Group Transformations

The chemical reactivity of this compound is influenced by the electron-donating methoxy (B1213986) group and the directing capacity of the picolinamide functional group. nih.govrsc.org This directing effect is particularly important in transition-metal-catalyzed C-H functionalization reactions, enabling transformations at positions on the pyridine ring that are otherwise difficult to access. nih.gov

The term "oxidation" in the context of this compound can refer to several types of transformations, including its participation as a substrate in oxidative C-H functionalization or its use as a ligand in oxidation catalysis.

A key example of its reactivity is in rhodium-catalyzed C-H olefination. nih.gov The picolinamide group acts as a directing group, facilitating the reaction at the C3 position of the pyridine ring. nih.gov In a competition experiment, this compound was shown to be more reactive than the corresponding 6-fluoro derivative, indicating that the electron-donating methoxy group enhances the substrate's reactivity in this transformation. nih.gov This type of C-H functionalization is a formal oxidative addition process at the metal center. nih.gov

Furthermore, derivatives of this compound can undergo transformations at other positions. For example, 5-bromo-6-methoxypicolinamide (B13673139) derivatives have been shown to participate in palladium-catalyzed Suzuki coupling reactions to form new carbon-carbon bonds at the C5 position. heteroletters.org This demonstrates that the core structure is stable to conditions used for cross-coupling reactions. heteroletters.org

In a different context, this compound itself has been evaluated as a potential ligand in oxidation reactions. In a study on Pd-catalyzed Wacker-type oxidation of olefins, this compound was tested as a ligand (L3), but it failed to initiate the reaction, highlighting the specific ligand requirements for that catalytic system. researchgate.net

Reduction Reactions

The reduction of this compound can target either the amide functionality or the pyridine ring, depending on the reagents and conditions employed. While specific literature on the reduction of this compound is not extensively detailed, general methodologies for the reduction of picolinamides and their derivatives are applicable.

Catalytic hydrogenation is a common method for the reduction of the pyridine ring. For instance, hydrogenation of picolinamide derivatives can be achieved using catalysts like platinum on carbon (Pt/C) under acidic conditions. This process typically reduces the pyridine ring to a piperidine (B6355638) ring, which can be a crucial step in the synthesis of complex saturated heterocycles.

Alternatively, the amide group can be selectively reduced. Reagents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) are standard for converting amides to amines. The application of these powerful reducing agents to this compound would be expected to yield (6-methoxypyridin-2-yl)methanamine. The choice of solvent and temperature is critical to control the selectivity and prevent unwanted side reactions.

Substitution Reactions

Substitution reactions on the this compound scaffold can occur on the pyridine ring. These reactions are governed by the electronic properties of the existing substituents: the electron-withdrawing amide group at C2 and the electron-donating methoxy group at C6.

One documented example is electrophilic aromatic substitution, such as bromination. The synthesis of N-(1H-benzo[d]imidazol-2-yl)-5-bromo-6-methoxypicolinamide has been reported, where the bromination occurs at the C5 position. heteroletters.org This regioselectivity is consistent with the directing effects of the methoxy and amide groups. The reaction involves treating a derivative of 6-methoxypicolinic acid with a brominating agent. heteroletters.org

Nucleophilic aromatic substitution (SNAr) is another potential transformation, although it typically requires harsh conditions or specific activation. The methoxy group at the C6 position could potentially be displaced by a strong nucleophile. However, such reactions are less common for methoxy groups compared to halides unless activated by strong electron-withdrawing groups elsewhere on the ring.

| Reaction Type | Position | Reagents | Product | Reference |

| Electrophilic Bromination | C5 | N-Bromosuccinimide (NBS) or Br₂ | 5-Bromo-6-methoxypicolinamide derivative | heteroletters.org |

C-H Functionalization Studies

The field of C-H functionalization has emerged as a powerful tool for molecular synthesis, and picolinamide derivatives, including this compound, are prominent substrates. dmaiti.com The picolinamide moiety often acts as an effective bidentate directing group, facilitating the selective activation of specific C-H bonds by transition metal catalysts. nih.govnih.gov

C3-Olefination of Picolinamide Derivatives

Rhodium(III)-catalyzed oxidative C-H olefination at the C3 position of the pyridine ring is a well-established transformation for picolinamide derivatives. nih.govrsc.org In this reaction, the amide group directs the rhodium catalyst to the C-H bond at the C3 position. nih.gov The reaction typically employs a [RhCp*Cl₂]₂ catalyst, a silver salt oxidant (e.g., AgSbF₆), and a copper acetate co-oxidant. rsc.orgresearchgate.net

A variety of activated alkenes, such as acrylates and styrenes, serve as effective coupling partners. nih.gov Competition experiments have shown that electron-donating groups on the pyridine ring accelerate the reaction. Specifically, a competition experiment between this compound and N,N-diethyl 6-fluoropicolinamide resulted in a 3.5:1 mixture of the corresponding olefinated products, indicating that the electron-rich this compound is a more reactive substrate. nih.gov This methodology tolerates a range of functional groups and can be performed with catalyst loadings as low as 0.5 mol%. nih.gov

| Catalyst System | Alkene Partner | Key Features | Reference |

| [RhCp*Cl₂]₂, AgSbF₆, Cu(OAc)₂ | Acrylates, Styrenes | Amide-directed C3-selectivity; accelerated by electron-donating groups. | nih.govrsc.org |

Regioselective Meta-Borylation

While the picolinamide group typically directs functionalization to the ortho position (C3), achieving meta-selectivity (C4 or C5) is a significant challenge. Strategies for the meta-borylation of pyridine derivatives often rely on sterically controlled iridium-catalyzed reactions. nih.gov For N,N-diethyl pyridinecarboxamides, iridium catalysts can direct borylation to the sterically least hindered position, which can be the meta-C-H bond. nih.gov

More advanced methods involve the design of specific ligands that can override the inherent directing group ability. For instance, a ligand system featuring a bipyridine scaffold with a pendant urea (B33335) moiety has been developed for iridium-catalyzed meta-selective C-H borylation. researchgate.net This works through a secondary hydrogen-bonding interaction between the ligand's urea and a hydrogen-bond acceptor on the substrate, positioning the catalyst for meta-C-H activation. researchgate.net Another strategy involves altering ligand-to-metal ratios in Ir-catalyzed reactions to switch from sterically-controlled to chelate-directed borylation. msu.edu

Non-Directed C3-Arylation

In contrast to reactions that rely on a directing group, non-directed C-H functionalization represents a distinct and powerful approach. dmaiti.com A notable example is the palladium-catalyzed C3-arylation of pyridines, which does not require a directing group on the substrate. nih.gov

A study by Yu and co-workers demonstrated that a catalytic system composed of Pd(OAc)₂ and 1,10-phenanthroline (B135089) (phen) can selectively arylate the C3 position of the pyridine ring. nih.gov Key findings from this research include:

An optimal ligand-to-palladium ratio of 3:1 significantly increases the reaction yield. nih.gov

The reaction requires a large excess of the pyridine substrate to achieve high yields. nih.gov

Iodoarenes and bromoarenes are suitable coupling partners, whereas aryl chlorides are unreactive. nih.gov

The methodology is tolerant of both electron-donating and electron-withdrawing groups on the aryl halide partner. nih.gov

This non-directed approach provides a complementary strategy to the more common ortho-directed methods for functionalizing the pyridine core.

| Catalyst System | Arylating Agent | Key Features | Reference |

| Pd(OAc)₂, 1,10-phenanthroline | Iodoarenes, Bromoarenes | Non-directed C3-selectivity; requires excess pyridine substrate. | nih.gov |

Ligand and Catalyst System Design

The design of catalyst and ligand systems is paramount in controlling the reactivity and selectivity of C-H functionalization reactions involving picolinamides. The picolinamide group itself is a highly effective bidentate directing group for various transition metals, including palladium, rhodium, and cobalt. nih.govnih.govchim.it

The choice of metal and its oxidation state can lead to divergent outcomes. For example, by switching between a Rh(I) and a Rh(III) catalyst, divergent site-selectivity can be achieved in the functionalization of picolinamide derivatives, allowing for selective reaction on either the pyridine ring or an N-aryl substituent. nih.gov

Ligand modification offers another layer of control. The use of mono-protected amino acids (MPAA) as ligands in palladium-catalyzed arylations has been shown to enable reactions at room temperature with broad substrate tolerance. nih.gov Similarly, bidentate N,N-ligands can enhance the rate of ligand exchange on palladium centers, which is crucial for catalytic turnover in C3-selective olefinations. nih.gov The development of new ligands and the fine-tuning of catalyst systems continue to expand the synthetic possibilities for modifying compounds like this compound with high precision and efficiency.

Mechanistic Investigations of Chemical Transformations

Mechanistic studies are crucial for optimizing reaction conditions and designing novel synthetic routes. For this compound, investigations have centered on understanding how it behaves in C-H functionalization reactions, a key type of transformation in modern organic synthesis.

Kinetic Isotope Effect (KIE) Studies

Kinetic Isotope Effect (KIE) studies are a powerful tool for determining the rate-determining step of a reaction and understanding the nature of bond-breaking and bond-forming processes. wikipedia.orgepfl.ch By replacing an atom with its heavier isotope, scientists can measure the change in reaction rate. A significant change, known as a primary KIE, suggests that the bond to the isotopically labeled atom is broken in the rate-limiting step. princeton.edu

In the context of C-H functionalization, a study involving this compound demonstrated a primary KIE value (kH/kD) of 2.5. nih.gov This result indicates that the cleavage of the C-H bond is a crucial part of the rate-determining step of the reaction. nih.gov The magnitude of the KIE suggests a transition state where the C-H bond is significantly weakened.

Table 1: Kinetic Isotope Effect in C-H Functionalization of this compound

| Reactant Pair | KIE Value (kH/kD) | Implication | Reference |

|---|---|---|---|

| This compound / Deuterated this compound | 2.5 | C-H bond cleavage is part of the rate-determining step. | nih.gov |

Hydrogen/Deuterium (B1214612) Exchange Experiments

Hydrogen/Deuterium (H/D) exchange experiments are used to probe the reversibility of C-H bond activation steps. thermofisher.comfrontiersin.org If a C-H bond is broken reversibly to form an intermediate, exposing the reaction to a deuterium source (like deuterated methanol, MeOD) would be expected to result in the incorporation of deuterium into the starting material or product. thermofisher.com

For the C-H functionalization reaction involving this compound, H/D exchange was not observed when the reaction was conducted in the presence of MeOD. nih.gov This lack of deuterium incorporation suggests that the C-H activation step is likely irreversible under the studied conditions. nih.gov

Catalytic Cycle Elucidation

Based on mechanistic data, including KIE studies and competition experiments, a catalytic cycle for the iridium-catalyzed C-H functionalization of picolinamides has been proposed. nih.gov While the specific study highlighted a related substrate for the full cycle depiction, the findings from the this compound experiments were integral to forming this mechanistic hypothesis. The cycle for this class of compounds generally involves several key steps.

A competition experiment between this compound and the more electron-deficient N,N-diethyl 6-fluoropicolinamide resulted in a 3.5:1 preference for the 6-methoxy-substituted compound, indicating that the reaction is favored on more electron-rich pyridine rings. nih.gov

The proposed catalytic pathway begins with the coordination of the picolinamide substrate to the iridium catalyst. This is followed by a concerted metalation-deprotonation event, which is the irreversible, rate-determining C-H activation step, consistent with the KIE and H/D exchange data. nih.gov Subsequent steps involve oxidative addition, migratory insertion of the coupling partner, and reductive elimination to yield the final product and regenerate the active catalyst. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N,N-diethyl 6-fluoropicolinamide |

| Iridium |

Medicinal Chemistry and Pharmacological Research Applications

Structure-Activity Relationship (SAR) Studies of 6-Methoxypicolinamide Derivatives

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds into potent and selective drug candidates. For this compound derivatives, these studies have provided valuable insights into how structural modifications influence their biological effects.

Influence of Substituents on Biological Activity and Selectivity

The biological activity and selectivity of this compound derivatives are highly dependent on the nature and position of substituents on the pyridine (B92270) ring and the amide functionality. Research has shown that even minor changes to the core structure can lead to significant alterations in pharmacological properties.

For instance, in the development of inhibitors for the ATP-binding cassette transporter G2 (ABCG2), a protein associated with multidrug resistance in cancer, derivatives of this compound have been investigated. uni-regensburg.de The introduction of various substituents has been shown to modulate inhibitory potency and selectivity.

In the context of metabotropic glutamate (B1630785) receptor 2 (mGluR2) negative allosteric modulators (NAMs), SAR studies have been instrumental. A series of 4-(2-fluoro-4-methoxyphenyl)-5-(substituted methoxy)picolinamides were synthesized and evaluated. nih.gov The variation of the substituent on the methoxy (B1213986) group at the 5-position of the picolinamide (B142947) scaffold led to compounds with a range of potencies. For example, replacing a pyridinyl moiety with a pyrazolyl group was found to be a key modification for improving affinity. nih.gov

Similarly, in the pursuit of potent and selective prostaglandin (B15479496) D2 (PGD2) receptor antagonists, derivatives featuring a 6,6-dimethylbicyclo[3.1.1]heptane ring attached to an amide moiety, as opposed to a sulfonamide, demonstrated strong activity in PGD2 receptor binding. nih.gov This highlights the critical role of the linker and the bicyclic system in achieving the desired pharmacological profile.

A study on quinazoline (B50416) derivatives as cyclic GMP phosphodiesterase (cGMP-PDE) inhibitors revealed that monosubstitution at the 6-position was essential for inhibitory activity. nih.gov Optimal substituents were found to be compact and hydrophobic, such as methoxy, methyl, chloro, thiomethyl, and cyano groups. nih.gov This underscores the importance of the electronic and steric properties of substituents at specific positions for achieving high potency.

The following table summarizes the influence of different substituents on the biological activity of this compound derivatives based on various studies.

| Core Scaffold | Substituent Modification | Biological Target | Effect on Activity | Reference |

| This compound | Varied substituents on the picolinamide | ABCG2 | Modulation of inhibitory potency | uni-regensburg.de |

| 4-(2-Fluoro-4-methoxyphenyl)picolinamide | Substitution at the 5-position with varied methoxy groups | mGluR2 | Altered potency as NAMs | nih.gov |

| Bicyclo[3.1.1]heptane-picolinamide | Amide vs. Sulfonamide linker | PGD2 Receptor | Strong receptor binding with amide linker | nih.gov |

| 4-((3,4-(Methylenedioxy)benzyl)amino)quinazoline | Monosubstitution at the 6-position | cGMP-PDE | Essential for inhibitory activity; compact, hydrophobic groups preferred | nih.gov |

Key Modifications for Enhanced Receptor Affinity

Enhancing receptor affinity is a primary goal of medicinal chemistry. For this compound derivatives, specific structural modifications have been identified that lead to a significant increase in binding affinity for their respective targets.

In the development of mGluR2 NAMs, the introduction of a 1-methyl-1H-pyrazol-3-yl)methoxy group at the 5-position of the picolinamide core in 4-(2-fluoro-4-methoxyphenyl)picolinamide resulted in a compound with high potency (IC50 = 26 nM). nih.gov This modification highlights the favorable interactions that the pyrazole (B372694) moiety can establish within the receptor's binding pocket.

Computational and experimental studies on antibody affinity maturation have shown that introducing specific mutations can significantly enhance binding. For instance, in the context of the CR3022 antibody against SARS-CoV-2, introducing specific mutations in the complementarity-determining regions led to a more than tenfold increase in binding affinity, attributed to additional hydrogen bonding, hydrophobic interactions, and salt bridges. nih.gov While not directly involving this compound, this principle of targeted modification to enhance non-covalent interactions is broadly applicable in medicinal chemistry.

The affinity of immunoglobulin G (IgG) Fc for its receptors can also be modulated by changes in its N-glycan composition. The presence of terminal galactose and GlcNAc residues on the Fc N-glycan enhances affinity for FcγRIIIa, likely by stabilizing a receptor-conducive conformation. nih.gov This demonstrates that modifications distal to the primary binding interface can allosterically enhance affinity.

The table below details key structural modifications that have led to enhanced receptor affinity in various molecular contexts.

| Target Receptor | Key Structural Modification | Resulting Enhancement | Reference |

| mGluR2 | Introduction of a (1-methyl-1H-pyrazol-3-yl)methoxy group | High potency (IC50 = 26 nM) | nih.gov |

| SARS-CoV-2 RBD | S103F/Y and S33R mutations in CR3022 antibody | >10-fold enhanced binding affinity | nih.gov |

| FcγRIIIa | Terminal galactose and GlcNAc on Fc N-glycan | Improved affinity | nih.gov |

Molecular Target Identification and Mechanism of Action (MoA) Elucidation

Understanding the molecular targets and the mechanism of action (MoA) of a compound is fundamental to its development as a therapeutic agent. For derivatives of this compound, research has focused on identifying their direct molecular interactors and the downstream signaling pathways they modulate.

Modulation of Receptor Signaling Pathways

Upon binding to their molecular targets, this compound derivatives can modulate various intracellular signaling pathways.

For mGluR2 NAMs, their binding to the receptor inhibits the downstream signaling cascade typically initiated by glutamate. nih.govthno.org This can include the modulation of adenylyl cyclase activity and subsequent changes in cyclic AMP (cAMP) levels. thno.org

In the case of APJ receptor agonists, their interaction with the receptor is expected to trigger G protein-dependent signaling pathways, although the specific pathways modulated by the this compound-based agonists are not detailed in the provided context. google.com

The modulation of Toll-like receptor (TLR) signaling pathways by fatty acids provides a general example of how receptor signaling can be influenced. Saturated fatty acids can activate TLR4, leading to the activation of downstream signaling cascades involving MyD88, IRAK, TRAF6, and PI3K/AKT, ultimately resulting in NF-κB activation and the expression of inflammatory genes. nih.gov Polyunsaturated fatty acids, in contrast, can inhibit this pathway. nih.gov While not directly involving this compound, this illustrates the complexity of receptor signal modulation.

Specific Pharmacological Targets

Based on the research, several specific pharmacological targets for derivatives containing the this compound scaffold have been identified.

| Pharmacological Target | Compound Class/Example | Mechanism of Action | Therapeutic Area | Reference |

| Metabotropic Glutamate Receptor 2 (mGluR2) | 4-(2-Fluoro-4-methoxyphenyl)-5-((1-methyl-1H-pyrazol-3-yl)methoxy)picolinamide | Negative Allosteric Modulator | CNS Disorders | nih.govacs.org |

| ATP-Binding Cassette Transporter G2 (ABCG2) | Tariquidar-related triazoles incorporating a this compound fragment | Inhibitor | Cancer (Multidrug Resistance) | uni-regensburg.de |

| Apelin Receptor (APJ) | Imidazo[4,5-b]pyrazine derivatives containing a this compound moiety | Agonist | Cardiovascular Diseases | google.com |

| Tropomyosin Receptor Kinase (Trk) A/B | Pyrazolo[1,5-a]pyrimidine derivatives | Inhibitor | Pain, Cancer, Inflammation | google.com |

| Cytochrome c reductase (Qi site) | Fenpicoxamid (active metabolite UK-2A) | Inhibitor | Agriculture (Fungicide) | researchgate.net |

Metabotropic Glutamate Receptor Subtype 2 (mGluR2) Modulation

The modulation of mGluR2 is a primary area of investigation for compounds derived from the this compound structure. Both negative and positive allosteric modulators (NAMs and PAMs, respectively) have been developed, each with distinct therapeutic potential. These modulators bind to an allosteric site on the receptor, a location different from the glutamate binding site, to either inhibit or enhance the receptor's response to glutamate.

Researchers have actively pursued the development of mGluR2 NAMs. These compounds reduce the receptor's activity and have shown potential in treating conditions like depression and certain cognitive disorders. nih.gov A notable example is the optimization of the mGlu2 NAM, VU6001192, which led to a new, simplified scaffold. acs.org This new series of compounds, including VU6001966, demonstrates potent and selective inhibition of mGluR2. acs.org Furthermore, the development of PET ligands, such as those derived from 4-(2-fluoro-4-methoxyphenyl)-5-((1-methyl-1H-pyrazol-3-yl)methoxy)picolinamide, has been crucial for studying mGluR2 in the living brain. nih.gov These efforts have resulted in several patent applications and research publications, creating a diverse pool of potential PET imaging candidates. researchgate.net

In parallel, the development of mGluR2 PAMs has been a major focus, with the aim of treating disorders characterized by excessive glutamate signaling, such as schizophrenia. researchgate.net Structure-activity relationship (SAR) studies have been conducted on various series of compounds to optimize their potency and selectivity as mGluR2 PAMs. acs.org For instance, isoindolone derivatives have been synthesized and evaluated, with compounds like AZ12559322 showing high affinity for mGluR2. acs.org The development of orally active mGluR2 PAMs has also been a key objective, with some compounds demonstrating efficacy in preclinical models of nicotine (B1678760) dependence. acs.org However, the clinical development of some mGluR2 PAMs for schizophrenia has faced setbacks, leading to a search for novel therapeutic indications. nih.gov

A critical aspect of developing mGluR2 modulators is ensuring their selectivity, particularly over the closely related mGluR3. High selectivity is desirable to minimize off-target effects.

NAMs: The NAM VU6001966 exhibits an IC50 of 78 nM for mGluR2, while its IC50 for mGluR3 is greater than 30 μM, indicating high selectivity. acs.org Another NAM, compound 22, showed over 1000-fold selectivity against all tested mGlu receptors, including mGluR3 (IC50 > 19 μM). nih.gov The picolinamide derivative 5i demonstrated a more than 450-fold selectivity for mGluR2 over mGluR3. nih.gov

PAMs: The PAM AZ12559322 displayed a high affinity for mGluR2 with a Ki of 1.31 nM and over 4000-fold selectivity against other mGluR subtypes. acs.org Another study on mGlu2/3 selective PAMs found compounds with no in vitro activity at mGlu1, 4-8 or other CNS receptors. acs.org

Interactive Data Table: Binding Affinity and Selectivity of mGluR2 Modulators

| Compound | Type | mGluR2 Affinity (IC50/Ki) | mGluR3 Affinity (IC50) | Selectivity (mGluR2 vs. mGluR3) | Source |

| VU6001966 | NAM | 78 nM (IC50) | > 30 μM | > 380-fold | acs.org |

| Compound 22 | NAM | 1.8 nM (Ki) | > 19 μM | > 1000-fold | nih.gov |

| Compound 5i | NAM | High Potency | - | > 450-fold | nih.gov |

| AZ12559322 | PAM | 1.31 nM (Ki) | > 25 μM | > 4000-fold | acs.org |

mGluR2 is a G-protein coupled receptor that, upon activation, inhibits adenylyl cyclase, leading to a decrease in cyclic adenosine (B11128) monophosphate (cAMP) production. nih.govthno.org This is a primary mechanism through which mGluR2 exerts its modulatory effects on neuronal excitability. The development of mGluR2 modulators often involves assessing their impact on these downstream signaling pathways. For instance, group II mGluRs, including mGluR2, couple to Gαi, which inhibits adenylyl cyclase and suppresses cAMP production. thno.org The activation of mGluR7, another metabotropic glutamate receptor, has been shown to decrease cAMP levels in the presence of forskolin. nih.gov While direct evidence for this compound's effect on glutamate-induced calcium mobilization is less detailed in the provided context, the modulation of G-protein coupled receptors like mGluR2 can indirectly influence calcium signaling through various intracellular cascades.

The modulation of mGluR2 by compounds related to this compound has significant therapeutic implications for a range of neuropsychiatric disorders.

Schizophrenia: The normalization of altered glutamate neurotransmission through the activation of mGluR2 is considered a promising approach for treating schizophrenia. researchgate.net mGluR2 PAMs, in particular, have been investigated for their potential to alleviate psychotic symptoms. researchgate.net However, clinical trials with some mGluR2 PAMs in schizophrenia have yielded mixed results, tempering initial expectations. nih.gov

Anxiety and Depression: The blockade of mGluR2/3 with antagonists has been suggested to be effective in treating depressive and anxiety disorders. researchgate.net Pharmacological modulation of mGluR2 activity is seen as a potential therapeutic strategy for depression and anxiety. nih.gov The serotonin (B10506) system, which is implicated in anxiety and depression, is also a target of some therapeutic agents, and there is growing interest in the potential of psychedelic compounds like psilocybin for treating these conditions. nih.govhopkinsmedicine.org

Dysfunction of the glutamatergic system is also implicated in neurodegenerative diseases, and mGluR2 modulation is being explored as a potential therapeutic avenue.

Alzheimer's Disease: Pharmacological modulation of mGluR2 activity shows promise for the treatment of Alzheimer's disease. nih.govnih.gov The accumulation of amyloid plaques is a key pathological feature of Alzheimer's, and some therapies aim to reduce these plaques. nih.govmdpi.com

Parkinson's Disease: The modulation of mGluR2 is also considered a potential strategy for treating Parkinson's disease. nih.govthno.org Neuroinflammation and the presence of disease-associated microglia are features of Parkinson's disease pathology. frontiersin.org

Efficacy in Models of Epilepsy and Pain

While specific research on this compound in epilepsy models is not extensively documented in the reviewed literature, related picolinamide compounds have been evaluated for their potential in managing pain. Picolinamide, an isomer of nicotinamide, has demonstrated antinociceptive and anti-inflammatory properties in experimental models. nih.gov For instance, oral administration of picolinamide was found to inhibit the second phase of the nociceptive response induced by formalin in mice, which is indicative of analgesic activity against inflammatory pain. nih.gov Furthermore, picolinamide also suppressed paw edema induced by carrageenan, a model for inflammatory pain. nih.gov

Some derivatives incorporating the this compound scaffold have been synthesized as part of broader investigations into compounds for treating conditions including pain and inflammation. google.com

Table 1: Efficacy of Picolinamide in Pain and Inflammation Models

| Compound | Model | Species | Key Finding | Reference |

| Picolinamide | Formalin-induced Nociception | Mice | Inhibited the second phase of the nociceptive response. | nih.gov |

| Picolinamide | Carrageenan-induced Paw Edema | Mice | Inhibited paw edema. | nih.gov |

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Kinase Inhibition for Cancer Therapy

The inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical strategy in cancer therapy due to its pivotal role in tumor angiogenesis. nih.govnih.gov Picolinamide-based derivatives have emerged as a promising class of potent VEGFR-2 kinase inhibitors. nih.govnih.govresearchgate.net

Researchers have designed and synthesized novel series of these derivatives, evaluating their in vitro antiproliferative activity against various cancer cell lines. nih.gov For example, certain picolinamide derivatives exhibited significant activity against A549 (lung cancer) and HepG2 (liver cancer) cell lines. nih.gov Molecular docking studies have helped to elucidate the binding modes of these compounds with the VEGFR-2 kinase domain. nih.gov One study reported a picolinamide derivative with a thio-urea moiety that showed enhanced potency towards VEGFR-2 with an IC₅₀ value of 0.027 µM. mdpi.com This highlights the potential of the picolinamide scaffold in developing targeted anti-angiogenic cancer therapies. nih.govwiley.com

Table 2: Activity of Picolinamide Derivatives as VEGFR-2 Inhibitors

| Compound Class/ID | Target | Activity | Cell Line(s) | Reference |

| Picolinamide Derivative (with thio-urea) | VEGFR-2 Kinase | IC₅₀ = 0.027 µM | - | mdpi.com |

| Picolinamide-based Derivative 8j | Proliferation | Good Activity | A549, HepG2 | nih.gov |

| Picolinamide-based Derivative 8l | Proliferation | Good Activity | A549, HepG2 | nih.gov |

Antiplasmodial Activity against Plasmodium falciparum

The search for new antimalarial agents is critical due to widespread drug resistance. malariaworld.org The picolinamide structure has been identified as a key component in certain classes of compounds with activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. malariaworld.orgresearchgate.net

In studies of benzimidazole (B57391) derivatives, it was found that for potent antiplasmodial activity, the presence of a pyridine-type ring, such as picolinamide, was favorable. malariaworld.orgresearchgate.net This research led to the identification of molecules with antiplasmodial activity in the high nanomolar range against chloroquine-sensitive strains of the parasite. malariaworld.orgresearchgate.net More directly, a study focused on pyridine carboxamides and their thio-analogues identified Thiopicolinamide as having submicromolar activity against P. falciparum with an IC₅₀ value of 142 nM. malariaworld.org This compound was equally effective against both chloroquine-sensitive and -resistant parasite strains, suggesting a potentially novel mechanism of action. malariaworld.org

Table 3: Antiplasmodial Activity of Picolinamide-Related Compounds

| Compound | P. falciparum Strain(s) | Activity (IC₅₀) | Key Feature | Reference |

| Thiopicolinamide (13i) | Chloroquine-sensitive & -resistant | 142 nM | Submicromolar activity | malariaworld.org |

| Benzimidazole Derivative (1) | Chloroquine-sensitive (HB3) | High nanomolar range | Contains picolinamide-type ring | malariaworld.orgresearchgate.net |

| Benzimidazole Derivative (33) | Chloroquine-sensitive (HB3) | High nanomolar range | Contains picolinamide-type ring | malariaworld.orgresearchgate.net |

Potential Anti-Inflammatory Activity of Picolinamide Derivatives

Picolinamide and its derivatives have been investigated for their anti-inflammatory potential. nih.govajrconline.orgajrconline.org Picolinamide itself has been shown to inhibit carrageenan-induced paw edema in animal models, a classic test for anti-inflammatory agents. nih.gov

Synthetic derivatives have also been explored. A series of N-(2-oxo-2-(phenylamino)ethyl)picolinamide derivatives were synthesized and screened for anti-inflammatory activity, where they exhibited moderate effects when compared to the standard drug diclofenac (B195802) sodium. ajrconline.orgajrconline.org Other research has pointed to arylpiperazine derivatives of picolinamide as possessing anti-inflammatory properties. researchgate.net The inhibition of inflammatory mediators is a key mechanism, and various methoxyphenolic compounds have been shown to inhibit the production of multiple inflammatory cytokines and chemokines in human airway cells. nih.gov

Table 4: Anti-Inflammatory Activity of Picolinamide and Derivatives

| Compound | Model/Assay | Finding | Comparison | Reference |

| Picolinamide | Carrageenan-induced paw edema (mice) | Inhibition of edema | - | nih.gov |

| N-(2-oxo-2-(phenylamino)ethyl) picolinamide derivatives | In vitro anti-inflammatory screening | Moderate activity | Diclofenac Sodium | ajrconline.orgajrconline.org |

| Arylpiperazine-picolinamide derivatives | Carrageenan-induced paw edema | Reduction in inflammation | - | researchgate.net |

Potential Antidiabetic Activity of Picolinamide Derivatives

Derivatives of picolinamide have shown promise as potential antidiabetic agents through various mechanisms. ajrconline.orgajrconline.orgnih.gov A significant finding involves a series of 6-substituted picolinamide derivatives that act as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome. nih.gov One potent and selective inhibitor from this series, compound 24, was shown to reduce blood glucose and improve lipid profiles in obese diabetic mice after oral administration. nih.gov

Other synthetic picolinamide derivatives have also been evaluated. N-(2-oxo-2-(phenylamino)ethyl) picolinamide derivatives were reported to exhibit good antidiabetic activity in screening assays, with acarbose (B1664774) used as a standard. ajrconline.orgajrconline.orgajrconline.org Additionally, an indole-picolinamide conjugate was found to inhibit the proliferation of factors associated with diabetic nephropathy, a serious complication of diabetes. sci-hub.se

Table 5: Antidiabetic Potential of Picolinamide Derivatives

| Compound/Derivative Class | Target/Model | Key Result | Reference |

| 6-substituted picolinamide (Compound 24) | 11β-HSD1 inhibitor; ob/ob mice | Reduced blood glucose, improved lipid profile | nih.gov |

| N-(2-oxo-2-(phenylamino)ethyl) picolinamide | In vitro antidiabetic screening | Good activity compared to acarbose | ajrconline.orgajrconline.orgajrconline.org |

| 4-((1H-indole-3yl) methyl) picolinamide | In vitro diabetic nephropathy model | Inhibited IL-6, collagen Ⅳ, and fibronectin proliferation | sci-hub.se |

Inhibition of Nuclear Factor-kappaB (NF-κB) Activation

The Nuclear Factor-kappaB (NF-κB) signaling pathway is a key regulator of genes involved in inflammation and immune responses, making it an important therapeutic target. nih.govnih.gov NF-κB-inducing kinase (NIK), a component of the non-canonical NF-κB pathway, has become a focus for developing specific inhibitors. google.com

Notably, derivatives of this compound are central to this research area. A patent describes pyrrolidinone derivatives as NIK inhibitors and explicitly includes the synthesis of this compound. google.com Furthermore, a potent and selective small molecule inhibitor of NIK, identified as NIK-SMI1, is a picolinamide derivative: (R)-6-(3-((3-hydroxy-1-methyl-2-oxopyrrolidin-3-yl)ethynyl)phenyl)-4-methoxypicolinamide. molnova.comgoogle.com This compound potently inhibits NIK with a Ki (inhibitor constant) of 230 pM, demonstrating the utility of the picolinamide scaffold for targeting this specific kinase in the NF-κB pathway. molnova.com

Table 6: Picolinamide Derivatives as NIK Inhibitors

| Compound Name | Chemical Name | Target | Activity | Reference |

| NIK-SMI1 | (R)-6-(3-((3-hydroxy-1-methyl-2-oxopyrrolidin-3-yl)ethynyl)phenyl)-4-methoxypicolinamide | NF-κB-inducing kinase (NIK) | Ki = 230 ± 170 pM | molnova.com |

| - | This compound | - | Intermediate for NIK inhibitors | google.com |

Research on this compound as an ABCG2 Inhibitor Remains Undocumented

Despite a thorough review of available scientific literature, there is currently no published research specifically identifying or evaluating the chemical compound this compound as an inhibitor of the ATP-binding cassette transporter G2 (ABCG2), also known as the Breast Cancer Resistance Protein (BCRP).

Multidrug resistance (MDR) is a significant hurdle in cancer chemotherapy, and the overexpression of ABC transporters like ABCG2 is a primary mechanism by which cancer cells evade the cytotoxic effects of anticancer drugs. diva-portal.orgmdpi.comnih.gov ABCG2 functions as an efflux pump, actively removing a wide range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy. nih.govfrontiersin.orgresearchgate.net This has led to extensive research into the discovery and development of potent and specific ABCG2 inhibitors to be used in combination with conventional chemotherapy to resensitize resistant tumors. frontiersin.orgnih.gov

The development of such inhibitors is a key focus in medicinal chemistry. openaccessjournals.comescholarship.org Researchers have explored various chemical scaffolds in the quest for effective ABCG2 modulators. For instance, derivatives of pyrimidine (B1678525) and primaquine (B1584692) have been synthesized and shown to inhibit ABCG2 activity, with some compounds demonstrating high potency and selectivity. mdpi.comresearchgate.netnih.gov The overarching goal is to identify compounds that can effectively block the transporter's function without causing significant toxicity. nih.gov

While the search for novel ABCG2 inhibitors is ongoing, with numerous compounds being investigated, this compound has not been reported in this context. One study mentions this compound, but only as a chemical reactant in the synthesis of more complex molecules, not as an active agent against ABCG2. uni-regensburg.de The picolinamide scaffold itself is of interest in medicinal chemistry for various applications, but its specific derivative, this compound, has not been linked to the modulation of ABCG2-mediated drug resistance in any published studies to date.

Therefore, it is not possible to provide an article detailing the research findings on this compound's role in ABCG2 inhibition as per the requested outline, due to the absence of such specific research in the public domain.

Preclinical Pharmacological and Toxicological Assessment

Pharmacokinetic (ADME) Research

Pharmacokinetic research focuses on what the body does to a drug, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME). nih.govbiopharmaservices.com A thorough understanding of these processes is fundamental to the development of safe and effective therapeutic agents. nih.gov

Plasma Protein Binding Characteristics

The extent to which a drug binds to plasma proteins, such as albumin and α1-acid glycoprotein, is a critical pharmacokinetic parameter that influences its distribution, efficacy, and clearance. nih.govresearchgate.netdomainex.co.uk Only the unbound (free) fraction of a drug is pharmacologically active and available to diffuse into tissues, interact with target receptors, and be eliminated from the body. nih.govdomainex.co.uk Therefore, a high degree of plasma protein binding can reduce the concentration of the free drug at its site of action, potentially diminishing its therapeutic effect. domainex.co.uk

The binding of drugs to plasma proteins is influenced by several factors, including the drug's physicochemical properties like lipophilicity and its acidic or basic nature. nih.gov Acidic drugs tend to bind primarily to albumin, while basic and neutral drugs often bind to α1-acid glycoprotein. researchgate.net The degree of plasma protein binding can vary significantly between different species, which is an important consideration when extrapolating preclinical data from animals to humans. rsc.org

Equilibrium dialysis is a common in vitro method used to determine the extent of plasma protein binding. domainex.co.uk In this technique, a semi-permeable membrane separates a compartment containing the drug in plasma from a drug-free buffer compartment. At equilibrium, the concentration of the free drug is the same in both compartments, allowing for the calculation of the bound and unbound fractions. domainex.co.uk

| Parameter | Description | Typical Method |

| Unbound Fraction (fu) | The fraction of the total drug concentration in plasma that is not bound to proteins. | Equilibrium Dialysis, Ultracentrifugation |

| Binding Affinity (Ka) | A measure of the strength of the interaction between a drug and a plasma protein. | Surface Plasmon Resonance |

| Binding Capacity | The maximum amount of drug that can be bound per mole of protein. | Scatchard Plot Analysis |

Metabolic Stability Assessment (e.g., Liver Microsome Stability)

Metabolic stability refers to a compound's susceptibility to biotransformation, primarily by drug-metabolizing enzymes. srce.hr The liver is the main site of drug metabolism, and the cytochrome P450 (CYP) enzyme system, located in the endoplasmic reticulum of hepatocytes, plays a crucial role in the metabolism of a vast number of drugs. creative-diagnostics.comevotec.com Assessing a compound's metabolic stability is essential for predicting its in vivo half-life and clearance. srce.hrresearchgate.net Compounds that are rapidly metabolized may have a short duration of action, requiring more frequent dosing, while very stable compounds might accumulate in the body, leading to potential toxicity.

In vitro metabolic stability assays are widely used in early drug discovery to screen and rank compounds. springernature.com The most common methods involve incubating the test compound with liver microsomes or hepatocytes. srce.hrresearchgate.net Liver microsomes are subcellular fractions that contain a high concentration of CYP enzymes and are used to assess Phase I metabolism (e.g., oxidation, reduction, hydrolysis). creative-diagnostics.comevotec.com Hepatocytes, which are whole liver cells, contain both Phase I and Phase II (conjugation) enzymes, providing a more complete picture of hepatic metabolism. researchgate.net

The metabolic stability of a compound is typically expressed as its in vitro half-life (t½) or intrinsic clearance (CLint). srce.hr The half-life is the time it takes for 50% of the parent compound to be metabolized. srce.hr Intrinsic clearance represents the maximal ability of the liver to metabolize a drug in the absence of limitations like blood flow. srce.hr These in vitro data can then be used in in vitro-in vivo extrapolation (IVIVE) to predict the in vivo hepatic clearance in humans. srce.hr

| Parameter | Description | In Vitro System |

| In Vitro Half-life (t½) | Time required for 50% of the compound to be metabolized. | Liver Microsomes, Hepatocytes |

| Intrinsic Clearance (CLint) | The inherent ability of the liver to metabolize a compound. | Liver Microsomes, Hepatocytes |

| Metabolite Identification | Characterization of the chemical structures of metabolites. | HPLC-MS/MS |

Role as Substrates for Efflux Pumps (e.g., P-glycoprotein, BCRP)

Efflux pumps are transmembrane proteins that actively transport a wide variety of substrates out of cells. nih.govtg.org.au P-glycoprotein (P-gp, also known as MDR1 or ABCB1) and Breast Cancer Resistance Protein (BCRP, or ABCG2) are two of the most well-characterized efflux transporters that play a significant role in drug disposition and multidrug resistance. tg.org.auoaepublish.com These pumps are expressed in various tissues with barrier functions, including the intestinal epithelium, the blood-brain barrier, the liver, and the kidneys. nih.govtg.org.au

By pumping drugs back into the intestinal lumen, P-gp and BCRP can limit their oral absorption and bioavailability. tg.org.au At the blood-brain barrier, these transporters actively efflux drugs from the brain back into the bloodstream, restricting their CNS penetration. nih.gov In the liver and kidneys, they contribute to the elimination of drugs into the bile and urine, respectively. nih.govtg.org.au Therefore, determining whether a compound is a substrate of these efflux pumps is crucial for understanding its absorption, distribution, and potential for drug-drug interactions. tg.org.au

Several in vitro methods are available to assess whether a compound is a substrate or inhibitor of P-gp or BCRP. These often involve using cell lines that overexpress the specific transporter, such as Caco-2 cells, which naturally express P-gp and other transporters. mdpi.com In a typical assay, the transport of the test compound across a monolayer of these cells is measured in both the apical-to-basolateral and basolateral-to-apical directions. A significantly higher transport in the basolateral-to-apical direction (efflux ratio > 2) suggests that the compound is a substrate of an efflux pump. researchgate.net

In Silico ADME Prediction Models

In silico ADME prediction models use computational methods to estimate the pharmacokinetic properties of a compound based on its chemical structure. researchgate.netnih.gov These models have become an indispensable tool in modern drug discovery, allowing for the rapid screening of large virtual libraries of compounds and the prioritization of candidates with favorable ADME profiles for synthesis and experimental testing. researchgate.netnih.gov By identifying potential liabilities early in the discovery process, in silico models can help to reduce the time and cost associated with drug development. researchgate.net

A wide range of ADME properties can be predicted using in silico models, including solubility, permeability, plasma protein binding, metabolism by cytochrome P450 enzymes, and interaction with efflux transporters. nih.govmdpi.com These models are typically built using quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) approaches, which correlate molecular descriptors (numerical representations of a molecule's physicochemical properties) with experimentally determined ADME data. nih.govljmu.ac.uk

Machine learning algorithms, such as decision forests and neural networks, are increasingly being used to develop more accurate and predictive in silico ADME models. researchgate.net While in silico predictions are a valuable guide, they are not a substitute for experimental validation. It is crucial to confirm the predicted ADME properties through in vitro and in vivo studies.

| ADME Property | Commonly Used Descriptors | Modeling Approach |

| Solubility | LogP, Polar Surface Area (PSA) | QSPR, Machine Learning |

| Permeability (Caco-2) | Number of H-bond donors/acceptors, PSA | QSPR, Classification Models |

| Plasma Protein Binding | LogD, Molecular Weight | QSAR, Regression Models |

| CYP450 Metabolism | Electronic properties, Steric hindrance | Docking, Pharmacophore modeling |

| P-gp Substrate | Molecular size, Lipophilicity, Number of H-bond acceptors | Classification Models, Machine Learning |

Physiologically Based Pharmacokinetic (PBPK) Modeling and Simulation

Physiologically based pharmacokinetic (PBPK) modeling is a sophisticated computational approach that simulates the absorption, distribution, metabolism, and excretion of a drug in the body based on its physicochemical properties and the physiological characteristics of the species being studied. pharmaron.comnih.gov PBPK models represent the body as a series of interconnected compartments that correspond to real organs and tissues, each with its own specific blood flow, volume, and metabolic activity. pharmaron.com

By integrating in vitro data (such as metabolic stability and plasma protein binding) with system-specific parameters, PBPK models can predict the time course of drug concentrations in plasma and various tissues. pharmaron.comnih.gov This allows for the simulation of different dosing regimens, the prediction of human pharmacokinetics from preclinical data, and the assessment of potential drug-drug interactions. pharmaron.comwiley.com

PBPK modeling is a powerful tool that is used throughout the drug development process, from lead optimization to supporting regulatory submissions. nih.govnih.goveuropa.eu It can help to refine dose selection for first-in-human studies, predict the impact of intrinsic factors (such as age or organ impairment) on drug disposition, and provide a mechanistic understanding of a drug's pharmacokinetic behavior. pharmaron.comwiley.com The development and validation of PBPK models require a comprehensive dataset of in vitro and in vivo data. europa.eu

Toxicological Research

A thorough toxicological evaluation is a critical component in the preclinical assessment of any chemical compound. This involves a tiered approach, starting from preliminary evaluations and moving towards more detailed mechanistic studies and computational predictions. However, for 6-Methoxypicolinamide, specific data for the following key areas of toxicological research are not present in the accessible scientific literature.

Preliminary Cytotoxicity Evaluations

Preliminary cytotoxicity assays are fundamental in vitro studies designed to assess the potential of a substance to cause cell death or damage. nih.govresearchgate.netbibliotekanauki.pldergipark.org.tr These assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the Neutral Red Uptake assay, are often conducted on various cell lines to determine the concentration at which a compound exhibits toxic effects. nih.govdergipark.org.tr Such studies provide an initial indication of a compound's potential toxicity and guide further investigation. bibliotekanauki.pl

Despite the importance of this initial screening, no specific studies detailing the preliminary cytotoxicity evaluations of this compound have been identified. Consequently, data tables summarizing cytotoxicity endpoints such as IC50 (half-maximal inhibitory concentration) values across different cell lines for this specific compound cannot be generated.

Mechanistic Toxicity Studies

Mechanistic toxicity studies aim to elucidate the specific biochemical and molecular pathways through which a compound exerts its toxic effects. This level of investigation is crucial for understanding the nature of the toxicity and for predicting potential adverse effects in vivo.

Mitochondria are key organelles responsible for cellular energy production and are a common target for drug-induced toxicity. nih.govnih.gov Mitochondrial dysfunction can lead to a variety of adverse cellular events, including ATP depletion, increased production of reactive oxygen species (ROS), and initiation of apoptosis. nih.gov Assays to assess mitochondrial toxicity often involve measuring changes in mitochondrial membrane potential, oxygen consumption rates, and the activity of specific mitochondrial respiratory chain complexes. researchgate.net

No studies specifically investigating the mitochondrial toxicity of this compound were found in the public domain.

Many instances of drug-induced toxicity are not caused by the parent compound itself but by reactive metabolites formed during metabolism. nih.gov Reactive metabolite trapping studies are designed to identify the formation of these unstable, electrophilic species by using trapping agents, such as glutathione (B108866) (GSH), to form stable adducts that can be detected and characterized. nih.gov

There is no available research that has conducted reactive metabolite trapping studies for this compound.

Exposure to toxic compounds can induce various cellular stress responses, such as the unfolded protein response (UPR) in the endoplasmic reticulum, oxidative stress responses, and DNA damage responses. nih.govnih.gov Analyzing the activation of these pathways can provide valuable insights into the mechanisms of toxicity. nih.gov

Specific data from cellular stress pathway analyses following exposure to this compound is not available in the reviewed literature.

Reactive Metabolite Trapping Studies

In Silico Toxicity Prediction Models

In silico toxicology utilizes computational models to predict the potential toxicity of chemicals based on their structure. pensoft.netnih.govlancs.ac.uk These models, such as those based on (Quantitative) Structure-Activity Relationships ((Q)SAR), and expert systems like DEREK (Deductive Estimation of Risk from Existing Knowledge) and SARAH (Structure-Activity Relationship Alert Hub), can provide early warnings of potential liabilities, including mutagenicity, carcinogenicity, and skin sensitization. lancs.ac.uknih.govlhasalimited.org

While in silico tools are widely used in modern toxicology, no specific in silico toxicity prediction reports for this compound were identified in the public domain. One study on a related but distinct compound, N-(2-fluoro-5-nitrophenyl)-6-methoxypicolinamide, provided some predictive data, but this cannot be directly extrapolated to the parent compound.

Advanced Research Methodologies and Applications

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling serve as powerful tools in modern chemical and pharmaceutical research. openaccessjournals.com These methods utilize theoretical principles and computer simulations to predict the properties and reactivity of molecules. wikipedia.org For compounds like 6-Methoxypicolinamide, these approaches can elucidate electronic structure, potential energy surfaces, and interactions with macromolecules, accelerating the process of drug discovery and materials science. openaccessjournals.comwikipedia.org

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein, to form a stable complex. openaccessjournals.comnih.gov This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a small molecule and its biological target at an atomic level. openaccessjournals.commdpi.com By simulating the binding process, researchers can identify potential drug candidates and analyze protein-ligand interactions. openaccessjournals.comnih.gov

In the context of this compound's investigation as a potential histone deacetylase (HDAC) inhibitor, molecular docking has been employed. scispace.com However, studies have noted challenges; for instance, docking simulations were unable to predict a specific interaction between the pyridine (B92270) nitrogen of the this compound scaffold and the target protein. scispace.com This highlights the complexity and limitations of current docking software in predicting certain types of molecular interactions. scispace.com The reliability of docking predictions can be enhanced by considering the dynamic nature of proteins through methods like Molecular Dynamics (MD) simulations, which provide a more realistic representation of a compound's behavior within a biological target. mdpi.com

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is a widely used computational tool in chemistry and materials science for predicting and analyzing the electronic properties of molecules based on their electron density. wikipedia.orgnih.gov DFT calculations can provide significant insights into molecular properties, reactivity, and reaction mechanisms. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.netresearchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity and kinetic stability. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. researchgate.net This analysis is fundamental for understanding electronic behavior and potential reactivity. researchgate.netfigshare.com

Table 1: Illustrative HOMO-LUMO Energy Data (Note: The following data is illustrative of what a DFT analysis would provide and is not based on published results for this compound.)

| Parameter | Energy (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap | Value |

Molecular Electrostatic Potential (MEP) mapping is a visualization method used to understand the charge distribution within a molecule. uni-muenchen.de It maps the electrostatic potential onto the electron density surface, providing a guide to the molecule's reactivity towards charged reactants. uni-muenchen.demdpi.com MEP maps use a color scale to denote different potential regions: red typically indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue represents electron-deficient areas (positive potential), prone to nucleophilic attack. researchgate.netresearchgate.net Green areas signify neutral potential. researchgate.net This tool is highly effective for predicting sites of intermolecular interactions, including hydrogen bonding. mdpi.com

An MEP map for this compound would reveal the electron-rich regions around the oxygen and nitrogen atoms, identifying them as potential sites for electrophilic interaction.

In the context of molecular chemistry and materials science, the band gap is the energy difference between the top of the valence band (analogous to the HOMO in molecules) and the bottom of the conduction band (analogous to the LUMO). arxiv.orgjournalajopacs.com It is a critical descriptor of a material's electronic and optical properties. arxiv.org Materials with large band gaps are typically insulators, while those with smaller band gaps are semiconductors. journalajopacs.com DFT calculations are a common method for predicting the band gap of materials. arxiv.orgjournalajopacs.com The size of the band gap can be tuned by modifying the chemical structure, which is a key strategy in designing materials for specific electronic applications like organic photovoltaics. researchgate.netmdpi.com The value is often determined experimentally using techniques like UV-Vis spectroscopy and then compared with theoretical calculations. nih.govlcms.cz

The electrophilicity index (ω) is a global reactivity descriptor that quantifies a molecule's ability to accept electrons, essentially measuring its electrophilic power. researchgate.netuchile.clnih.gov It is calculated from the electronic chemical potential (μ) and the chemical hardness (η), which are derived from the HOMO and LUMO energies. researchgate.net A higher electrophilicity index indicates a greater capacity to act as an electrophile. researchgate.net This index is valuable for understanding reactivity in various chemical reactions and has been applied to study structure, stability, and bonding. nih.gov

A hypothetical data table for this compound would include calculated values for these reactivity descriptors, providing a quantitative measure of its chemical behavior.

Table 2: Illustrative Global Reactivity Descriptor Data (Note: The following data is illustrative of what a DFT analysis would provide and is not based on published results for this compound.)

| Parameter | Symbol | Value (eV) |

| Chemical Potential | µ | Value |

| Chemical Hardness | η | Value |

| Electrophilicity Index | ω | Value |

Band Gap Analysis

In Silico Prediction of Physicochemical Properties for Drug Discovery

In the realm of modern drug discovery, in silico or computational methods are indispensable for predicting the physicochemical, pharmacokinetic, and toxicological properties of novel compounds. mdpi.comnih.gov These computational tools allow researchers to screen large libraries of molecules and prioritize those with the most promising characteristics for further development, thereby saving significant time and resources. nih.govox.ac.uk

Computational chemistry utilizes computer simulations to address complex chemical problems, including the discovery of new therapeutic agents. ox.ac.uk By employing traditional and generative machine learning algorithms, scientists can explore existing data and even predict new molecules from scratch. ox.ac.uk A critical aspect of this process is ensuring that a designed compound is not only active against its target but also possesses drug-like qualities, such as being non-toxic and synthetically accessible. ox.ac.uk

The process of structure-based drug design (SBDD) heavily relies on the three-dimensional structure of the target protein to predict how potential drug molecules will bind. ulisboa.pt This allows for the rational design of more potent and selective compounds. ulisboa.pt Techniques like molecular docking and molecular dynamics simulations are integral to SBDD. ulisboa.ptresearchgate.net

Radiochemistry and In Vivo Imaging Studies

Radiochemistry and in vivo imaging, particularly Positron Emission Tomography (PET), are powerful techniques for studying the distribution and target engagement of drug candidates in living organisms. openmedscience.comfrontiersin.org

Synthesis of Radiolabeled this compound Derivatives for PET Imaging (e.g., with Carbon-11)

The synthesis of radiolabeled compounds is a cornerstone of PET imaging. Carbon-11 (¹¹C) is a frequently used radionuclide due to its short half-life of 20.4 minutes, which allows for multiple scans in the same subject on the same day and minimizes radiation exposure. openmedscience.commdpi.com The introduction of a ¹¹C atom into a molecule generally has a minimal impact on its biochemical properties. nih.gov

The production of ¹¹C typically involves the bombardment of nitrogen gas with protons in a cyclotron, yielding [¹¹C]carbon dioxide ([¹¹C]CO₂) or [¹¹C]methane ([¹¹C]CH₄). openmedscience.comnih.gov These primary precursors are then converted into more reactive labeling agents, such as [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate. frontiersin.orgmdpi.com A common and robust method for radiolabeling is O-[¹¹C]methylation, where a precursor molecule containing a hydroxyl group (a phenol (B47542), for example) is reacted with a ¹¹C-methylating agent. mdpi.comnih.gov

In the context of this compound derivatives, several studies have successfully synthesized ¹¹C-labeled compounds for PET imaging of the metabotropic glutamate (B1630785) receptor 2 (mGluR2). For instance, [¹¹C]MK-8056 was produced in high radiochemical yield and purity from its precursor using [¹¹C]methyl iodide. nih.gov Similarly, the negative allosteric modulator [¹¹C]QCA was synthesized with a good radiochemical yield and high specific activity. acs.org Another example is the synthesis of [¹¹C]1, a negative allosteric modulator of mGluR2, which was achieved through O-[¹¹C]methylation of its phenol precursor with [¹¹C]methyl iodide. researchgate.net The synthesis of isoindolone-based mGluR2 positive allosteric modulators, such as [¹¹C]AZ12559322, has also been accomplished using palladium-mediated cross-coupling reactions with [¹¹C]methyl iodide. acs.org

The synthesis of these radiotracers is a time-sensitive process, typically completed within two to three half-lives of the radionuclide. nih.gov The goal is to optimize the radiochemical yield, which is a balance between the chemical yield and radioactive decay. nih.gov

Evaluation of PET Tracers for In Vivo Visualization of Target Receptor Distribution (e.g., mGluR2)

Once synthesized, radiolabeled this compound derivatives are evaluated as PET tracers to visualize the distribution of their target receptors, such as mGluR2, in the living brain. researchgate.net An ideal PET tracer should exhibit good brain penetration, high affinity and selectivity for its target, and a distribution pattern consistent with the known expression of the receptor. nih.govresearchgate.net

PET studies with various ¹¹C-labeled this compound analogs have been conducted in animal models. For example, baseline PET scans with [¹¹C]MK-8056 in rhesus monkeys showed suitable brain penetration and a heterogeneous distribution consistent with the known localization of mGluR2 receptors, with the highest uptake in the cerebellum and striatum. nih.gov Similarly, a PET study with [¹¹C]5i in rats indicated in vivo specific binding to mGluR2. nih.gov

However, not all candidates prove successful. While some tracers show promise in vitro, they may exhibit limited brain uptake in vivo. nih.govacs.org For example, PET studies with [¹¹C]1 in rats indicated low in vivo specific binding, and its brain uptake was found to be limited by efflux transporters like P-glycoprotein. researchgate.net Likewise, three ¹¹C-labeled isoindolone-based radioligands showed low brain exposure in a cynomolgus monkey, which prevented a detailed characterization of their binding. acs.org These findings highlight the importance of in vivo evaluation to identify suitable PET tracers for clinical translation.

In Vitro Autoradiography (ARG) Studies

In vitro autoradiography (ARG) is a crucial technique used to assess the binding characteristics of a radioligand on tissue sections. nih.gov This method provides a visual representation of the regional distribution and density of the target receptor.

In ARG studies, thin brain sections are incubated with the radiolabeled compound. nih.gov The resulting images show the accumulation of radioactivity, which corresponds to the location of the target receptors. For instance, in vitro autoradiography with [¹¹C]5i on rat brain sections revealed a heterogeneous distribution of radioactivity, with the highest accumulation in the cortex, followed by the striatum, hippocampus, and cerebellum, and lower levels in the thalamus and pons. nih.gov This pattern is consistent with the known distribution of mGluR2 in the rodent brain. researchgate.net

Similarly, ARG studies with [¹¹C]14a and [¹¹C]14b, two mGluR2 negative allosteric modulators, also showed a heterogeneous distribution in rat brain sections that aligned with mGluR2 expression. nih.gov Autoradiography with [³H]AZ12559322, a tritiated mGluR2 positive allosteric modulator, also demonstrated high binding in mGluR2-rich regions like the prefrontal cortex, cerebral cortex, and hippocampus. acs.org

The specificity of the binding is confirmed by "blocking" studies, where the tissue sections are co-incubated with an excess of a non-radiolabeled compound that binds to the same target. A significant reduction in radioactivity indicates that the radioligand is binding specifically to the intended receptor. nih.govresearchgate.netacs.org

Assessment of Brain Heterogeneity and Specific Binding in Animal Models

The assessment of brain heterogeneity and specific binding in animal models is a critical step in the evaluation of a new PET tracer. nih.govacs.org This involves analyzing the distribution of the radiotracer across different brain regions and confirming that the binding is specific to the target receptor.

PET imaging studies in animals allow for the visualization of the tracer's distribution in the living brain. A successful tracer will show a heterogeneous distribution, with higher uptake in regions known to have a high density of the target receptor. For example, PET scans with [¹¹C]MK-8056 in rhesus monkeys demonstrated a heterogeneous distribution consistent with the known distribution of mGluR2 receptors. nih.gov The highest uptake was observed in the cerebellum and striatum, with slightly lower levels in the cortex. nih.gov

The specificity of the binding is determined through blocking studies, where a non-radiolabeled competing compound is administered alongside the radiotracer. A significant reduction in the tracer's uptake in target-rich regions confirms specific binding. For instance, co-administration of the selective mGluR2 NAM MK-8768 with [¹¹C]MK-8056 resulted in a substantial decrease in tracer uptake, demonstrating the in vivo specificity of [¹¹C]MK-8056 for mGluR2. nih.gov

Dose-Response Curves and Blocking Studies to Confirm Specificity

Dose-response curves and blocking studies are fundamental experiments used to confirm the specificity of a radiotracer's binding to its target receptor. nih.govnih.gov

Dose-response curves are generated by administering increasing doses of a competing compound and measuring the corresponding decrease in the radiotracer's binding. This allows for the quantification of the binding affinity and the determination of the dose required to occupy a certain percentage of the receptors (e.g., the ID₅₀, or the dose that causes 50% inhibition of specific binding). mdpi.com These studies are essential for characterizing the pharmacological properties of the radiotracer and for designing future target occupancy studies in drug development. thno.org

Future Directions and Research Gaps

Optimization Strategies for Improved Brain Exposure and Selectivity